molecular formula C13H10N2O3 B11951784 2-(Pyridin-3-ylcarbamoyl)benzoic acid CAS No. 38370-61-5

2-(Pyridin-3-ylcarbamoyl)benzoic acid

Cat. No.: B11951784
CAS No.: 38370-61-5
M. Wt: 242.23 g/mol
InChI Key: GCFWYVVRTIFOJH-UHFFFAOYSA-N
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Description

2-(Pyridin-3-ylcarbamoyl)benzoic acid is an organic compound that features a benzoic acid moiety linked to a pyridine ring through a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-ylcarbamoyl)benzoic acid typically involves the reaction of pyridine derivatives with benzoic acid derivatives. One common method includes the reaction of pyridine-3-carboxylic acid with benzoyl chloride in the presence of a base such as potassium amide. This reaction forms a stable intermediate, which upon heating, loses benzoic acid and rearomatizes to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions, would apply to scale up the laboratory methods to industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-ylcarbamoyl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine or benzoic acid moieties are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyridine derivatives, while reduction could produce reduced benzoic acid derivatives.

Scientific Research Applications

2-(Pyridin-3-ylcarbamoyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Pyridin-3-ylcarbamoyl)benzoic acid involves its interaction with specific molecular targets. For example, it can act as a ligand that binds to metal ions, forming stable complexes. These interactions can influence various biochemical pathways, such as enzyme activity and signal transduction .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Pyridin-3-ylcarbamoyl)benzoic acid
  • 4-(Pyridin-3-ylcarbamoyl)-1-naphthoic acid
  • 4’-(Pyridin-3-ylcarbamoyl)-[1,1’-biphenyl]-4-carboxylic acid

Uniqueness

2-(Pyridin-3-ylcarbamoyl)benzoic acid is unique due to its specific structural arrangement, which allows it to participate in a variety of chemical reactions and form stable complexes with metal ions. This makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

38370-61-5

Molecular Formula

C13H10N2O3

Molecular Weight

242.23 g/mol

IUPAC Name

2-(pyridin-3-ylcarbamoyl)benzoic acid

InChI

InChI=1S/C13H10N2O3/c16-12(15-9-4-3-7-14-8-9)10-5-1-2-6-11(10)13(17)18/h1-8H,(H,15,16)(H,17,18)

InChI Key

GCFWYVVRTIFOJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CN=CC=C2)C(=O)O

Origin of Product

United States

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